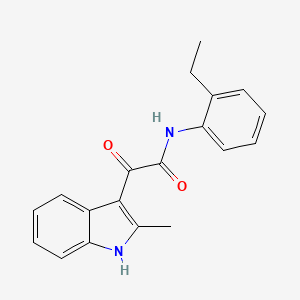

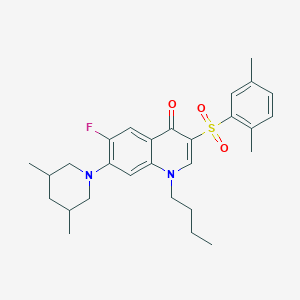

![molecular formula C31H31N3O2S B2823006 1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-34-4](/img/structure/B2823006.png)

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine (1-B4-4MPS3NB) is an organic compound that has been studied extensively by scientists due to its potential applications in medicine and other areas. It is a synthetic organic compound with a molecular formula of C22H25N3O4S and a molecular weight of 403.51. It has been used in a variety of scientific studies, including as a drug candidate, as a reagent in organic synthesis, and as a tool to study biochemical and physiological processes.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research demonstrates that derivatives of 1-Benzhydryl piperazine, such as hydrazones, exhibit significant in vitro antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial strains including Staphylococcus aureus, Bacillus subtilis, Clostridium perfringens, Mycobacterium phlei, and fungal strains like Saccharomyces cerevisiae and Candida albicans. Notably, certain compounds within this class exhibit bactericidal action against B. subtilis and Cl. perfringens, while others display broad-spectrum activity inhibiting the growth of both bacterial and fungal pathogens (D. Yung, D. E. Mahony, L. Whitehouse, 1971).

Anticancer Activity

A study on 1-Benzhydryl-sulfonyl-piperazine derivatives revealed their potential as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Among these, a specific derivative showed significant inhibitory activity, underscoring the potential of 1-Benzhydryl piperazine compounds in developing chemotherapeutic agents (C. Ananda Kumar et al., 2007).

Enzyme Inhibition

The enzymatic metabolism of compounds structurally related to 1-Benzhydryl piperazine has been explored, demonstrating their interactions with various cytochrome P450 enzymes and other metabolic pathways. This research provides insights into the metabolic fate of such compounds, which is crucial for the development of drugs with optimized pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).

Antioxidant Properties

Novel derivatives incorporating the 1-Benzhydryl piperazine scaffold have been investigated for their antioxidant properties. For instance, mitochondria-targeted reaction-based fluorescent probes for hydrogen sulfide based on a piperazine-based naphthalimide scaffold showed significant fluorescence enhancement and low detection limits, indicating their potential for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Y. L. Pak et al., 2016).

Propriétés

IUPAC Name |

1-benzhydryl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O2S/c1-24-12-15-28(16-13-24)37-30-17-14-25(22-29(30)34(35)36)23-32-18-20-33(21-19-32)31(26-8-4-2-5-9-26)27-10-6-3-7-11-27/h2-17,22,31H,18-21,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVRERWQPLCFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

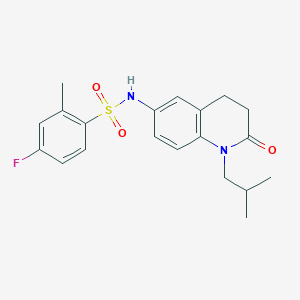

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)

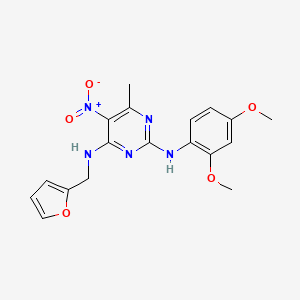

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

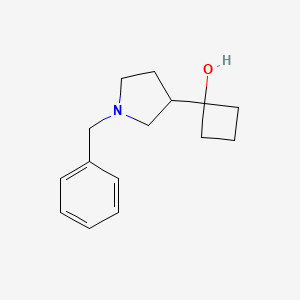

![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)